molecular formula C21H25NO6S B2531986 Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 462615-33-4

Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2531986
CAS No.: 462615-33-4
M. Wt: 419.49
InChI Key: JQKFWODRPQJESM-UHFFFAOYSA-N
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Description

Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based heterocyclic compound featuring a central 3-methylthiophene ring substituted with two ethoxycarbonyl groups at positions 2 and 2. The key functional group at position 5 is a 4-isopropoxybenzamido moiety, which distinguishes it from related derivatives.

Properties

IUPAC Name

diethyl 3-methyl-5-[(4-propan-2-yloxybenzoyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6S/c1-6-26-20(24)16-13(5)17(21(25)27-7-2)29-19(16)22-18(23)14-8-10-15(11-9-14)28-12(3)4/h8-12H,6-7H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKFWODRPQJESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones and sulfur sources.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Attachment of the Isopropoxybenzamido Group: This step involves the reaction of the thiophene derivative with isopropoxybenzoyl chloride in the presence of a base to form the amide linkage.

    Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiophene ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2,4-dicarboxylate derivatives share a common scaffold but differ in substituents at position 4. Below is a comparative analysis of key analogs:

Table 1: Comparison of Thiophene-2,4-Dicarboxylate Derivatives

Compound Name Substituent at Position 5 Melting Point (°C) Synthesis Method Key Structural/Functional Features References
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido (-NHCOCH₃) 121 Acetylation of amino precursor with acetyl chloride Planar conformation; N–H⋯O and C–H⋯O hydrogen bonds
Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate Chloroacetamido (-NHCOCH₂Cl) 164–169 Reaction with chloroacetyl chloride Higher polarity due to Cl; enhanced packing
Diethyl 5-[(2-hydroxy-1-naphthyl)methylideneamino]-3-methylthiophene-2,4-dicarboxylate 2-Hydroxynaphthyl Schiff base N/A Condensation with 2-hydroxy-1-naphthaldehyde Extended π-conjugation; 3D hydrogen-bonded network
Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate (Target) 4-Isopropoxybenzamido N/A Likely condensation with 4-isopropoxybenzoyl chloride Steric hindrance from isopropoxy group; potential for hydrophobic interactions

Substituent Effects on Physical Properties

  • Melting Points : The chloroacetamido derivative (164–169°C) has a significantly higher melting point than the acetamido analog (121°C) , attributed to stronger intermolecular forces (e.g., dipole-dipole interactions from the Cl atom). The target compound’s 4-isopropoxy group may reduce melting point due to steric bulk disrupting crystal packing.
  • Solubility : Electron-withdrawing groups (e.g., -Cl in chloroacetamido) enhance polarity and aqueous solubility, while hydrophobic groups (e.g., isopropoxy) may favor organic solvents.

Structural and Crystallographic Differences

  • Hydrogen Bonding: The acetamido derivative forms intramolecular N–H⋯O and C–H⋯O bonds, stabilizing a planar conformation . In contrast, Schiff base derivatives (e.g., 2-hydroxybenzylideneamino) exhibit intermolecular hydrogen bonds, creating 3D frameworks .
  • Steric Effects : The 4-isopropoxy group in the target compound may hinder molecular planarity, reducing π-π stacking interactions compared to planar Schiff base analogs.

Biological Activity

Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound with potential therapeutic applications. Its biological activity primarily involves the inhibition of specific kinases, which play crucial roles in various cellular processes.

Kinase Inhibition

The compound has shown significant activity as an inhibitor of several kinases, including:

  • Spleen Tyrosine Kinase (SYK) : Involved in immune response and inflammation.
  • Leucine-rich repeat kinase 2 (LRRK2) : Associated with neurodegenerative diseases such as Parkinson's disease.
  • Myosin Light Chain Kinase (MYLK) : Plays a role in muscle contraction and cellular signaling pathways.

These kinases are critical targets for treating various conditions, including autoimmune diseases, cancer, and neurological disorders .

The mechanism by which this compound exerts its effects involves the following steps:

  • Binding to Kinase Active Sites : The compound binds to the ATP-binding sites of the kinases, preventing substrate phosphorylation.
  • Modulation of Signaling Pathways : By inhibiting these kinases, the compound disrupts downstream signaling pathways that contribute to disease progression.

Research Findings

Recent studies have highlighted the compound's efficacy in preclinical models:

  • In vitro Studies : Demonstrated that the compound effectively reduced kinase activity in cell lines associated with cancer and inflammatory diseases.
  • In vivo Studies : Animal models showed a decrease in tumor growth and inflammatory markers after treatment with the compound.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Autoimmune Diseases : A study involving animal models of rheumatoid arthritis showed that treatment with the compound resulted in reduced joint inflammation and damage.
  • Cancer Therapy : In models of breast cancer, this compound inhibited tumor growth and metastasis through its action on SYK and LRRK2 .

Summary of Biological Activities

Biological ActivityTarget KinaseEffectReference
Inhibition of SYKSpleen TyrosineReduced inflammation
Inhibition of LRRK2Leucine-rich repeatNeuroprotective effects
Inhibition of MYLKMyosin Light ChainModulated muscle function

Case Study Outcomes

Study TypeConditionOutcomeReference
In vitroCancerDecreased cell proliferation
In vivoRheumatoid ArthritisReduced joint damage

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